molecular formula C7H10O4S B2359786 2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid CAS No. 2092286-66-1

2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B2359786
CAS No.: 2092286-66-1
M. Wt: 190.21
InChI Key: AUUBVSVUCMPSKW-UHFFFAOYSA-N
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Description

2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid is a sulfur-containing heterocyclic compound. It is known for its unique spiro structure, which consists of a sulfur atom incorporated into a bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of a dicarboxylic acid derivative with sulfur dioxide in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the spiro structure can form interactions with various biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid is unique due to its dioxo groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific applications, distinguishing it from other spiro compounds .

Properties

IUPAC Name

2,2-dioxo-2λ6-thiaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4S/c8-6(9)5-1-7(2-5)3-12(10,11)4-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUBVSVUCMPSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CS(=O)(=O)C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092286-66-1
Record name 2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid
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